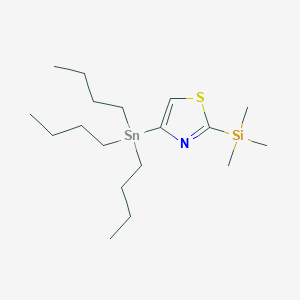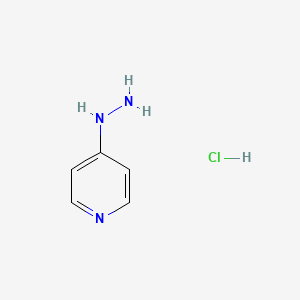
4-(Hydroxymethyl)piperidine-1-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been explored in various studies. One approach involves the creation of enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure, starting from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. This process includes intramolecular reductive amination or allenic hydroamination reactions, with the precursor accessed via metal-mediated carbonyl-allenylation or organocatalytic direct aldol reaction . Another study presents a tandem Aza[4 + 2]/Allylboration reaction, which allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, creating polysubstituted piperidines with four stereogenic centers in a single operation .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Hydroxymethyl)piperidine-1-carbaldehyde has been characterized using various techniques. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . Additionally, the molecular and crystal structures of various hydroxy derivatives of hydropyridine were analyzed to understand the influence of hydrogen bonds on molecular conformation and packing in crystals .
Chemical Reactions Analysis
The chemical reactivity of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and its derivatives has been investigated in the context of forming complex structures and potential biological activity. For example, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential σ receptor ligands, with various substituents affecting their affinity and selectivity . Photocycloaddition of enamine-carbaldehydes and alkenes was also studied, leading to the synthesis of 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde and related compounds have been characterized through spectroscopic methods and biological activity assays. Heterobimetallic complexes containing Sn(IV) and Pd(II) with 4-(hydroxymethyl)piperidine-1-carbodithioic acid were synthesized and analyzed using elemental analysis, FTIR, and NMR spectroscopy, revealing tetrahedral geometry in solution and biological activity against selected bacterial and fungal strains . The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde, was optimized, and its structure confirmed by MS and 1H NMR, highlighting its importance as an intermediate in small molecule anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Piperidine derivatives, which “4-(Hydroxymethyl)piperidine-1-carbaldehyde” is a part of, have been extensively studied and are known to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis, functionalization, and pharmacological application of piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDVECJLGSPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624842 | |
| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)piperidine-1-carbaldehyde | |
CAS RN |
835633-50-6 | |
| Record name | 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835633-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)



![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)


